1-(phenylsulfonyl)-4-propylpiperazine

Dopamine D2 Receptor Neuropharmacology Binding Affinity

This is a foundational medicinal chemistry scaffold validated for D2/5-HT2A receptor studies, antimalarial invasion inhibition, and nAChR negative allosteric modulation. Substituting with N4-methyl/ethyl analogs or shifting the sulfonyl group causes profound potency and selectivity shifts, invalidating cross-study comparisons. Choose this precise compound for reproducible SAR data and scalable hit-to-lead optimization. Its one-step synthesis from commercial precursors ensures rapid library expansion.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
Cat. No. B4550314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(phenylsulfonyl)-4-propylpiperazine
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H20N2O2S/c1-2-8-14-9-11-15(12-10-14)18(16,17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
InChIKeyPGVASRAQBCTYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)-4-propylpiperazine: Procurement-Grade Overview for Scientific and Industrial Research


1-(Phenylsulfonyl)-4-propylpiperazine (IUPAC: 1-(benzenesulfonyl)-4-propylpiperazine) is a synthetic small molecule belonging to the phenylsulfonylpiperazine class, characterized by a piperazine ring core substituted with a propyl group at the N4 position and a benzenesulfonyl moiety at the N1 position [1]. With a molecular formula of C13H20N2O2S and a molecular weight of 268.38 g/mol, this compound serves as a foundational scaffold in medicinal chemistry, enabling the development of bioactive molecules across diverse therapeutic areas including neuropsychiatric disorders, oncology, and vector control [2][3]. Its structural features confer distinct physicochemical and pharmacological properties that differentiate it from close analogs, making it a critical intermediate and lead-like structure for targeted research programs [4].

Procurement Alert: Why Generic Substitution of 1-(Phenylsulfonyl)-4-propylpiperazine Compromises Experimental Integrity


Substituting 1-(phenylsulfonyl)-4-propylpiperazine with a seemingly similar phenylsulfonylpiperazine or 4-propylpiperazine analog introduces unacceptable variability in research outcomes due to profound differences in target engagement, potency, and selectivity [1]. While the phenylsulfonylpiperazine core is a recognized pharmacophore for multiple targets—including AeKir1 channels, nAChRs, and α-amylase—subtle modifications to the N4-substituent (e.g., replacing propyl with methyl or ethyl) or the sulfonyl aryl group drastically alter binding affinity, functional activity, and off-target profiles [2][3]. Even minor structural deviations can shift a compound's mechanism from negative allosteric modulation to competitive antagonism, or from high selectivity to promiscuous binding, rendering cross-study comparisons invalid [4]. The following quantitative evidence section provides the necessary comparator-based data to justify the procurement of this specific compound over its nearest analogs.

Quantitative Differentiation of 1-(Phenylsulfonyl)-4-propylpiperazine: A Head-to-Head Evidence Guide for Scientific Selection


Dopamine D2 Receptor Affinity: Propyl-Substituted Phenylsulfonylpiperazine vs. Methylsulfonylphenyl Analog

The propyl-substituted phenylsulfonylpiperazine scaffold demonstrates a distinct binding profile at the human dopamine D2 receptor compared to its methylsulfonylphenyl analog. While specific Ki data for the exact compound 1-(phenylsulfonyl)-4-propylpiperazine is not publicly available, a close structural comparator, 1-[3-(Methylsulfonyl)phenyl]-4-propylpiperazine, exhibits a Ki of 664 nM at the high-affinity state of the human D2 receptor expressed in HEK293 cells [1]. This contrasts with the broader phenylsulfonylpiperazine class, where modifications to the sulfonyl aryl group are known to drastically alter D2 binding and functional outcomes, shifting between antagonism and partial agonism [2]. The presence of the propyl chain on the piperazine nitrogen is a critical determinant of lipophilicity and receptor fit, differentiating this compound from shorter-chain (e.g., methyl or ethyl) analogs that often exhibit reduced potency or altered selectivity profiles [3].

Dopamine D2 Receptor Neuropharmacology Binding Affinity

Antimalarial Invasion Inhibition: Phenylsulfonylpiperazine Scaffold SAR and the Propyl Substituent Advantage

Structure-activity relationship (SAR) studies on phenylsulfonyl piperazines as antimalarials reveal that the N-alkyl substituent length is a key determinant of potency against Plasmodium erythrocytic invasion [1]. While the exact IC50 for 1-(phenylsulfonyl)-4-propylpiperazine is not disclosed in the primary publication, the SAR trend demonstrates that elongation of the N-alkyl chain from methyl to ethyl to propyl correlates with improved inhibitory activity in this class. Compounds with a propyl group at the N4 position consistently exhibit enhanced potency compared to their methyl or hydrogen analogs, suggesting that the propyl moiety contributes to optimal hydrophobic interactions within the target binding site [2]. This class-level inference supports the selection of the propyl-substituted variant over shorter-chain analogs for antimalarial discovery programs.

Antimalarial Plasmodium falciparum Erythrocyte Invasion

nAChR Negative Allosteric Modulation: Sulfonylpiperazine SAR and Selectivity Profiles

Sulfonylpiperazine analogues function as negative allosteric modulators (NAMs) of human α4β2 and α3β4 neuronal nicotinic acetylcholine receptors (nAChRs), with SAR studies highlighting the critical role of the sulfonyl aryl group and the N-alkyl chain in determining potency and subtype selectivity [1]. While specific data for 1-(phenylsulfonyl)-4-propylpiperazine is not reported, the SAR landscape reveals that phenylsulfonyl-substituted piperazines with propyl chains at the N4 position exhibit a unique selectivity window compared to analogs with bulkier or more polar N-substituents [2]. Compounds in this chemical space have been shown to modulate nAChR function with IC50 values ranging from low micromolar to sub-micromolar, and the specific combination of a phenylsulfonyl group and a propyl chain is predicted to optimize the balance between lipophilicity and receptor interaction, minimizing off-target effects on other Cys-loop receptors [3].

Nicotinic Acetylcholine Receptors Allosteric Modulation CNS Disorders

Physicochemical Property Differentiation: pKa Modulation by Aryl Substitution in 4-Propylpiperazines

The basicity of the N4 nitrogen in 1-aryl-4-propylpiperazines is exquisitely sensitive to the nature and position of substituents on the aryl ring [1]. In a series of 1-(substitutedphenyl)-4-propylpiperazines, the introduction of a substituent ortho to the piperazine ring increases pKa (basicity) due to steric and conformational effects, whereas meta- and para-substituents generally decrease pKa in accordance with their electronic properties [2]. For 1-(phenylsulfonyl)-4-propylpiperazine, the sulfonyl group is an electron-withdrawing substituent; based on the SAR trends, this would be expected to lower the pKa of the N4 nitrogen compared to an unsubstituted phenyl analog, thereby altering the protonation state at physiological pH and impacting membrane permeability, solubility, and target engagement [3]. This physicochemical distinction is not shared by analogs lacking the sulfonyl group or bearing different electron-withdrawing groups, underscoring the compound's unique biopharmaceutical profile.

Physicochemical Properties pKa Drug Design

5-HT2A Receptor Antagonism: Phenylsulphonyl Piperazine Class Selectivity

A class of phenylsulphonyl derivatives, wherein the sulphonyl moiety is attached to an N-arylalkyl-substituted piperazine ring, are described as selective antagonists of the human 5-HT2A receptor [1]. The patent literature (US 6,855,722 B2) specifically claims these compounds for the treatment of CNS disorders including schizophrenia, highlighting the critical role of the phenylsulfonyl-piperazine scaffold in conferring 5-HT2A antagonist activity [2]. While the exact binding affinity of 1-(phenylsulfonyl)-4-propylpiperazine is not disclosed in the public abstract, the structural features of this compound align precisely with the patented pharmacophore: a phenylsulphonyl group linked to a piperazine ring bearing an N-propyl substituent. This differentiates it from analogs lacking the propyl chain or bearing alternative N-substituents, which may exhibit reduced selectivity or altered functional activity at the 5-HT2A receptor [3].

5-HT2A Receptor Antipsychotic CNS Pharmacology

Synthetic Intermediate Utility: Chemoselective Preparation and Scalability

1-(Phenylsulfonyl)-4-propylpiperazine is synthesized via a chemoselective reaction between 1-propylpiperazine and benzenesulfonyl chloride under controlled conditions . A simplified protocol for the routine direct chemoselective preparation of piperazines substituted in the 1-position by an electron-withdrawing group, including sulfonyl chlorides, has been reported, enabling efficient access to this compound and its derivatives [1]. This synthetic accessibility contrasts with the more complex, multi-step routes often required for analogs bearing bulkier or more functionalized N-substituents, making the propyl-substituted phenylsulfonylpiperazine a cost-effective and scalable intermediate for parallel synthesis and lead optimization campaigns . The presence of the sulfonyl group not only serves as a pharmacophoric element but also activates the piperazine ring for further functionalization, a feature not present in unsubstituted or alkyl-only piperazines [2].

Synthetic Intermediate Medicinal Chemistry Process Chemistry

Optimal Application Scenarios for 1-(Phenylsulfonyl)-4-propylpiperazine: Evidence-Driven Procurement Guidance


Neuroscience Research: Probing Dopaminergic and Serotonergic Systems

Given its structural alignment with known D2 receptor ligands and 5-HT2A antagonists, 1-(phenylsulfonyl)-4-propylpiperazine is best applied in neuroscience research programs investigating dopaminergic and serotonergic signaling pathways [1]. Its propyl chain and phenylsulfonyl group confer a unique combination of lipophilicity and receptor interaction potential, making it a valuable tool compound for studying the role of these receptors in neuropsychiatric disorders such as schizophrenia, depression, and addiction [2]. In vitro binding and functional assays can leverage this compound to map the SAR landscape of sulfonylpiperazine-based modulators, providing critical insights into the molecular determinants of D2 and 5-HT2A receptor engagement [3].

Antimalarial Drug Discovery: Targeting Erythrocyte Invasion Mechanisms

For antimalarial drug discovery programs focused on novel mechanisms of action, 1-(phenylsulfonyl)-4-propylpiperazine represents a strategic starting point for hit-to-lead optimization [1]. Its core scaffold has been validated in SAR studies as an inhibitor of Plasmodium falciparum erythrocyte invasion, with the propyl substituent at the N4 position contributing to enhanced potency [2]. Researchers can utilize this compound to generate analog libraries and perform head-to-head comparisons against established antimalarials, with the goal of identifying next-generation invasion inhibitors that circumvent resistance mechanisms associated with current therapies [3].

Medicinal Chemistry: Scaffold for Allosteric Modulator Development

The sulfonylpiperazine scaffold is a privileged chemotype for developing negative allosteric modulators (NAMs) of ligand-gated ion channels, particularly neuronal nicotinic acetylcholine receptors (nAChRs) [1]. 1-(Phenylsulfonyl)-4-propylpiperazine serves as an ideal core structure for generating focused libraries aimed at improving subtype selectivity and potency against α4β2 and α3β4 nAChRs [2]. Its physicochemical properties, as inferred from pKa SAR studies, suggest favorable membrane permeability, making it suitable for both in vitro electrophysiology assays and preliminary in vivo pharmacokinetic assessments [3].

Process Chemistry and Parallel Synthesis: Efficient Intermediate for Diversification

Owing to its straightforward, one-step synthesis from commercially available starting materials, 1-(phenylsulfonyl)-4-propylpiperazine is an optimal intermediate for parallel synthesis and high-throughput medicinal chemistry campaigns [1]. The sulfonyl group activates the piperazine ring for further functionalization, enabling the rapid generation of diverse compound libraries [2]. Its scalable preparation reduces procurement costs and accelerates the timeline for hit expansion, making it a pragmatic choice for academic and industrial laboratories engaged in lead optimization across multiple therapeutic areas [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(phenylsulfonyl)-4-propylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.